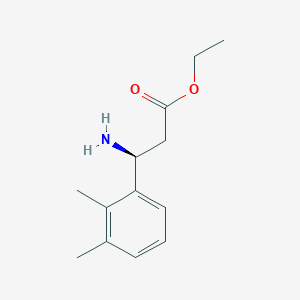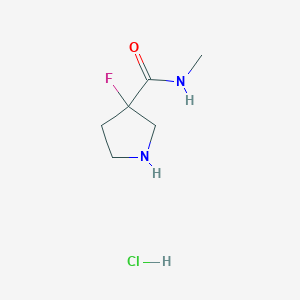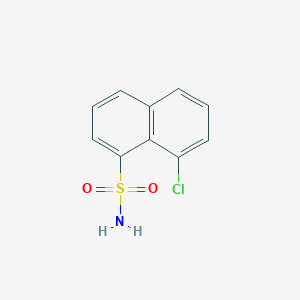
8-Chloronaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloronaphthalene-1-sulfonamide is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.7 g/mol. This compound is characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and a sulfonamide group at the 1st position. It is used in various fields of research and industry due to its unique chemical properties.
Métodos De Preparación
The synthesis of 8-Chloronaphthalene-1-sulfonamide can be achieved through several methods. One common approach involves the direct synthesis from thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another efficient method involves the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .
Análisis De Reacciones Químicas
8-Chloronaphthalene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiols, amines, and sodium sulfinates . For instance, the oxidative coupling of thiols and amines can produce structurally diverse sulfonamides in a single step . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organosulfur compounds, which have significant roles in pharmaceuticals, agrochemicals, and polymers . In the pharmaceutical industry, sulfonamides are known for their antibacterial, anticancer, antitumor, anti-inflammatory, and HIV protease inhibitory activities . Additionally, this compound is used in the development of new materials and as a reagent in organic synthesis .
Mecanismo De Acción
Comparación Con Compuestos Similares
8-Chloronaphthalene-1-sulfonamide can be compared with other similar compounds such as sulfenamides, sulfinamides, and other sulfonamides . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, sulfenamides are widely used as vulcanization accelerators in the rubber industry, while sulfonamides are primarily known for their pharmaceutical applications . The unique combination of a chlorine atom and a sulfonamide group in this compound distinguishes it from other related compounds.
Propiedades
Fórmula molecular |
C10H8ClNO2S |
|---|---|
Peso molecular |
241.69 g/mol |
Nombre IUPAC |
8-chloronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H2,12,13,14) |
Clave InChI |
OIUXSCGLVHLXMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)N)C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
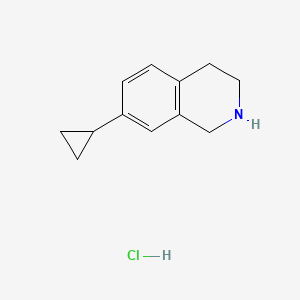
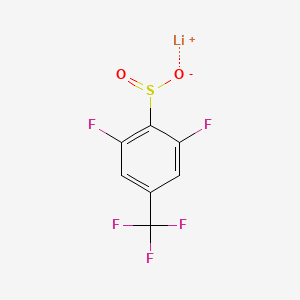
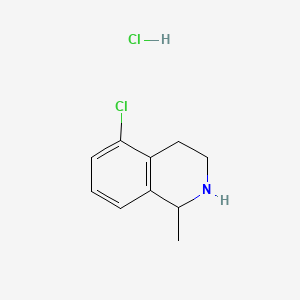
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
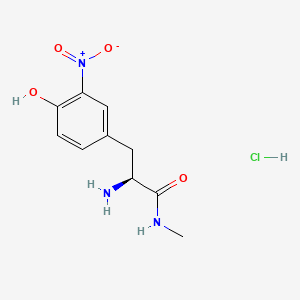
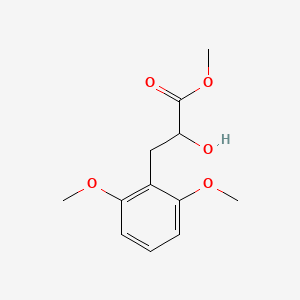
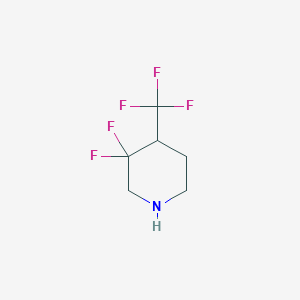
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)

![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)

